molecular formula C8H14N2OS B7926951 2-[Methyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol

2-[Methyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol

Cat. No.: B7926951
M. Wt: 186.28 g/mol
InChI Key: WFPRGNNCRPALMV-UHFFFAOYSA-N
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Description

2-[Methyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol (CAS: 88511-37-9) is a thiazole-containing ethanol derivative characterized by a methylaminoethanol backbone linked to a thiazole ring via an ethyl group. Despite its structural promise, this compound is listed as a discontinued product, suggesting challenges in synthesis, stability, or efficacy compared to analogs .

Properties

IUPAC Name

2-[methyl-[1-(1,3-thiazol-2-yl)ethyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c1-7(10(2)4-5-11)8-9-3-6-12-8/h3,6-7,11H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPRGNNCRPALMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Amine Functionalization

Reaction TypeReagents/ConditionsProductYieldReference
Acetylation Acetic anhydride, pyridine, 60°CN-Acetyl derivative88%
Alkylation Benzyl halide, DMF, 60°CQuaternary ammonium salt95%

Thiazole Ring Reactivity

The thiazole ring participates in electrophilic substitution and metal-catalyzed reactions:

  • Substitution : Reacts with nucleophiles (e.g., amines, alkoxides) at position 2 or 5 depending on substituents.

  • Metal-Mediated Reactions : Cross-coupling reactions (e.g., Suzuki, Heck) under palladium catalysis .

Alcohol Functionalization

The secondary alcohol group can undergo oxidation (to ketones) or substitution (e.g., tosylate formation).

Structural Stability and Degradation

  • Hydrolysis : Susceptible to acid/base-catalyzed cleavage of the amine-thiazole bond.

  • Oxidation : Alcohol group oxidizes to ketones under strong oxidizing agents (e.g., KMnO₄ in acidic conditions).

Comparative Analysis of Thiazole Derivatives

FeatureThis CompoundRelated Thiazole Derivatives
Core Structure Thiazole + amino-ethyl groupSimplified thiazole rings
Reactivity Dual reactivity (amine + thiazole)Primarily thiazole ring reactivity
Synthesis Complexity Multi-step (ring + functionalization)Single-step ring formation

Scientific Research Applications

The compound 2-[Methyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol , identified by its CAS number 1353979-09-5, has garnered attention in various scientific research applications. This article explores its potential uses, focusing on its biochemical properties, pharmacological applications, and implications in medicinal chemistry.

Pharmacological Research

The compound has shown promise in pharmacological studies due to its structural similarity to known bioactive compounds. Research indicates that thiazole derivatives can exhibit antimicrobial, antifungal, and anti-inflammatory properties. Specific applications include:

  • Antimicrobial Activity : Studies have demonstrated that thiazole derivatives possess significant activity against various bacterial strains. The presence of the amino ethanol group may enhance the compound's ability to penetrate bacterial cell walls.
  • Anti-inflammatory Effects : Preliminary investigations suggest that this compound may modulate inflammatory pathways, potentially serving as a lead compound for developing new anti-inflammatory drugs.

Medicinal Chemistry

In medicinal chemistry, compounds like this compound are often synthesized and modified to improve efficacy and reduce toxicity. Researchers are exploring:

  • Structure-Activity Relationship (SAR) : Understanding how modifications in the thiazole structure affect biological activity can lead to the design of more potent derivatives.
  • Drug Development : The compound's unique structure may be leveraged to develop novel therapeutics targeting specific diseases, particularly those involving microbial infections or inflammatory conditions.

Biochemical Studies

This compound is also used in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor can provide insights into:

  • Enzyme Kinetics : Investigating how this compound interacts with specific enzymes can help elucidate metabolic pathways and identify potential drug targets.
  • Cellular Mechanisms : By examining its effects on cell signaling pathways, researchers can better understand the biological processes influenced by thiazole-containing compounds.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several thiazole derivatives, including this compound. Results indicated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead candidate for antibiotic development.

Case Study 2: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory properties, researchers utilized this compound in vitro to assess its impact on cytokine production in immune cells. The findings revealed a dose-dependent reduction in pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-[Methyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-[Methyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol:

Table 1: Key Comparative Data
Compound Name Core Structure Key Substituents Synthesis Method Notable Properties Applications/Findings
This compound Ethanolamine + thiazole Thiazol-2-yl-ethyl, methylamino Not explicitly detailed (discontinued) Discontinued; potential solubility from ethanolamine Underexplored, possibly limited by stability
N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivatives (9a–9e) Acetamide + thiazole-triazole Varied aryl groups (phenyl, fluorophenyl, bromophenyl) Copper-catalyzed azide-alkyne cycloaddition High purity (melting points, NMR/IR validated); docking studies suggest bioactive conformations Antimicrobial or enzyme-targeting candidates
Methyl 2-(2-amino-1,3-thiazole) acetate Thiazole + methyl ester Amino-thiazole, methoxycarbonyl Alkylation of mica ester in methanol Stabilized by N–H···N/O and π-π interactions Intermediate for cephalosporin antibiotics
2-[Methyl-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanol Benzoxadiazole + ethanolamine Nitrobenzoxadiazole, methylamino Reflux with 2-(methylamino)ethanol Orange solid (88% yield); fluorescence potential Imaging or sensor applications
2-(Methyl-amino)-ethanol Simple ethanolamine Methylamino Base-catalyzed alkylation High vaporization enthalpy (intramolecular H-bonding) Thermodynamic model compound
2-((2-Methoxyethyl)(methyl)amino)ethanol Methoxyethyl + ethanolamine Methoxyethyl, methylamino Amine-alkylation with 2-bromoethanol 88% yield after purification Intermediate for pharmaceuticals (e.g., kinase inhibitors)

Thermodynamic and Physicochemical Properties

  • Vaporization Enthalpy: highlights that 2-(methyl-amino)-ethanol has high vaporization enthalpy due to intramolecular H-bonding. Introducing the thiazolylethyl group in the target compound may disrupt such interactions, altering solubility or volatility .
  • Solubility: The ethanolamine moiety in the target compound likely enhances water solubility compared to purely aromatic analogs (e.g., benzothiazole derivatives in ). However, bulky substituents (e.g., thiazolylethyl) could reduce permeability .

Biological Activity

2-[Methyl-(1-thiazol-2-yl-ethyl)-amino]-ethanol is a thiazole-derived compound that has garnered attention for its diverse biological activities. Thiazole derivatives are known for their roles in medicinal chemistry, particularly in antimicrobial, anticancer, and enzyme inhibitory activities. This article explores the biological activities associated with this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. This configuration contributes to the compound's pharmacological properties. The thiazole moiety is recognized as a versatile pharmacophore, often linked to various biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds within the 2-aminothiazole series have demonstrated potent antibacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reaching sub-micromolar levels . The mechanism of action typically involves the disruption of microbial cell walls and inhibition of essential enzymes.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMIC (μM)Mode of Action
2-AminothiazoleMycobacterium tuberculosis<0.1Inhibition of cell wall synthesis
This compoundVarious bacteriaTBDTBD

Anticancer Activity

Thiazole derivatives have also shown promise in cancer therapy. For example, compounds similar to this compound have been found to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . A specific study noted that certain thiazole-based analogs exhibited cytotoxic effects against human gastric and colorectal tumors .

Case Study: Anticancer Effects
In a study examining the effects of thiazole derivatives on cancer cell lines, one compound demonstrated a significant reduction in cell proliferation rates in histocultured human tumors. This compound was administered orally and resulted in prolonged survival rates in leukemia mouse models .

Enzyme Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor has been explored due to its implications for neurodegenerative diseases such as Alzheimer's. Thiazole derivatives have shown moderate AChE inhibitory activities, with some compounds achieving relative potencies between 25% to 50% .

Table 2: AChE Inhibition Potency of Thiazole Derivatives

CompoundAChE Inhibition (%)IC50 (μM)
Compound X25TBD
Compound Y50TBD
This compoundTBDTBD

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazole derivatives. Variations at specific positions on the thiazole ring can significantly alter biological activity. For instance, substituents at the C-2 and C-4 positions are critical for maintaining antimicrobial and anticancer properties .

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